molecular formula C23H16ClN5O2 B6005309 2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

Cat. No.: B6005309
M. Wt: 429.9 g/mol
InChI Key: UCWMRNBIDMUXKD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a chemical compound with a complex structure, combining elements of benzamide, pyrazolo, and pyrimidin

Preparation Methods

Synthetic Routes

The synthesis of this compound involves a multi-step reaction process. Initially, the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core is achieved through the cyclization of appropriate intermediates. This is followed by the introduction of the 2-chloro and 2-methyl groups via substitution reactions. The final step involves the attachment of the benzamide group under controlled reaction conditions, typically using catalytic agents to ensure specificity.

Industrial Production Methods

Industrial production of 2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is scaled up from laboratory synthesis. This involves optimization of reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Common techniques include continuous flow reactors and high-throughput screening to refine the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: This can occur at the phenyl ring or the pyrazolo ring, typically using oxidizing agents such as potassium permanganate.

  • Reduction: The carbonyl groups present in the molecule can be reduced using agents like sodium borohydride.

  • Substitution: The chloro and methyl groups can be substituted through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reagents like sulfuric acid, hydrazine, and phosphorus oxychloride are frequently employed in these reactions. Conditions such as elevated temperatures and specific pH levels are meticulously controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions can range from simple derivatives with altered functional groups to more complex molecular frameworks depending on the conditions and reagents used.

Scientific Research Applications

This compound is used in a wide array of scientific research applications:

  • Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.

  • Biology: Researchers investigate its potential as a ligand in enzyme binding studies.

  • Medicine: There's ongoing research into its potential as a therapeutic agent, especially in oncology and anti-inflammatory studies.

  • Industry: Utilized in the development of advanced materials due to its stability and structural complexity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. It modulates biological pathways by binding to active sites, thereby altering the function or activity of these targets. Detailed studies reveal its role in inhibiting particular kinases involved in disease progression.

Comparison with Similar Compounds

Uniqueness

Compared to its structural analogs, 2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity profiles.

Similar Compounds

Similar compounds include:

  • 2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-8(7H)-yl)benzamide

  • 2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

These analogs share core structural elements but differ in their substitution patterns, leading to variations in their chemical behavior and applications.

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Properties

IUPAC Name

2-chloro-N-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O2/c1-14-20(15-7-3-2-4-8-15)21-25-13-17-19(29(21)26-14)11-12-28(23(17)31)27-22(30)16-9-5-6-10-18(16)24/h2-13H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWMRNBIDMUXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)NC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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